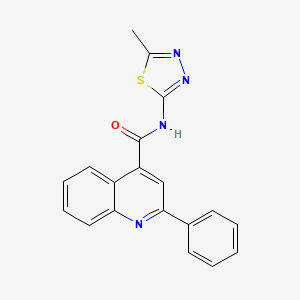![molecular formula C11H15N3O2S B5880615 N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra of the brain, leading to a loss of dopamine and subsequent motor dysfunction.
Mechanism of Action
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to a loss of ATP production and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease in animal models include a loss of dopaminergic neurons in the substantia nigra, a decrease in striatal dopamine levels, motor dysfunction, and the formation of Lewy bodies, which are pathological hallmarks of Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide as a tool to study Parkinson's disease include its ability to selectively target dopaminergic neurons in the substantia nigra and induce Parkinson's disease-like symptoms in animal models. However, there are also limitations to using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, such as the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease in humans and that its neurotoxic effects may vary depending on the species and strain of animal used.
Future Directions
There are several future directions for research using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, including the development of new therapeutic strategies that target the underlying mechanisms of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in combination with other neurotoxins to model the heterogeneity of Parkinson's disease, and the investigation of the role of non-dopaminergic systems in the pathogenesis of the disease. Additionally, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in non-human primates may provide a more accurate model of Parkinson's disease in humans.
Synthesis Methods
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is typically synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with carbon disulfide to form the intermediate 4-methylpiperazine-1-carbodithioate. This intermediate is then reacted with furfurylamine to yield N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide.
Scientific Research Applications
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disorder. Animal models of Parkinson's disease induced by N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide have been used to investigate the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the pathogenesis of the disease.
properties
IUPAC Name |
N-(4-methylpiperazine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-4-6-14(7-5-13)11(17)12-10(15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3,(H,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUYFDWEBSADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpiperazin-1-yl)carbonothioyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)





![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)